2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3E)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes a benzothiazole ring, a brominated indole moiety, and an acetohydrazide group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and indole intermediates, followed by their coupling through various chemical reactions. Common reagents used in these reactions include brominating agents, dimethylamine, and hydrazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound produced on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the carbonyl groups or the brominated indole moiety, leading to the formation of alcohols or dehalogenated products.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, and alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-1-(2,4-DIHYDROXYPHENYL)ETHANONE
- 2-(BENZOTHIAZOL-2-YLSULFANYL)-1-PHENYL-ETHANONE
- 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-1-(3,4-DIMETHOXYPHENYL)ETHANONE
Uniqueness
Compared to similar compounds, 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-[(3Z)-5-BROMO-1-[(DIMETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its brominated indole moiety and acetohydrazide group contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C20H18BrN5O2S2 |
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Molecular Weight |
504.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-bromo-1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]iminoacetamide |
InChI |
InChI=1S/C20H18BrN5O2S2/c1-25(2)11-26-15-8-7-12(21)9-13(15)18(19(26)28)24-23-17(27)10-29-20-22-14-5-3-4-6-16(14)30-20/h3-9,28H,10-11H2,1-2H3 |
InChI Key |
NKSQJEILQAWXOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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